METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE
Description
METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities
Properties
IUPAC Name |
methyl 4-[[2-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-25(2)18(15-6-9-19-16(12-15)10-11-30-19)13-23-20(26)21(27)24-17-7-4-14(5-8-17)22(28)29-3/h4-9,12,18H,10-11,13H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQIAHLDLWRIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE involves multiple steps. The key steps include the formation of the benzofuran ring and the subsequent functionalization to introduce the desired substituents. Common synthetic routes involve the use of microwave-assisted synthesis (MWI) and free radical cyclization cascades . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Benzofuran derivatives are known for their antimicrobial, anticancer, and antiviral activities. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents and biological activities. METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE is unique due to its specific functional groups, which may confer distinct biological and chemical properties.
Biological Activity
Methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate is a complex organic compound with potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a benzofuran moiety, a dimethylamino group, and a carbamoyl formamido group, contributing to its potential pharmacological properties.
Pharmacological Properties
This compound has been investigated for various biological activities:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzofuran have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. This suggests potential for this compound in cancer therapy .
- Neuroprotective Effects : Compounds containing benzofuran and dimethylamino groups have been linked to neuroprotective effects in preclinical studies. They may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the benzofuran structure is often associated with enhanced antimicrobial efficacy against various pathogens .
Case Studies
- Anticancer Mechanism Study : A study on related compounds found that they arrested cell division in cancer cells, leading to the formation of monopolar spindles, a hallmark of kinesin spindle protein (KSP) inhibition. This mechanism could be relevant for this compound as well .
- Neuroprotective Assessment : In animal models, similar benzofuran derivatives improved memory retention and cognitive performance without significant side effects on locomotor activity. This indicates a favorable safety profile that could be applicable to this compound .
- Antimicrobial Testing : A comparative study showed that derivatives of benzofuran exhibited MIC values ranging from 31.25 to 62.5 µg/mL against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
